N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetrahydroquinolinone system. Key structural elements include:
- 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine: A bicyclic scaffold providing rigidity and hydrogen-bonding capacity via the oxazepine oxygen and carbonyl group .
- 2-(4-ethoxyphenyl)acetamide side chain: A lipophilic group contributing to membrane permeability and target binding via the ethoxy moiety’s electron-donating effects.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-13-26-20-12-9-18(15-21(20)30-16-24(3,4)23(26)28)25-22(27)14-17-7-10-19(11-8-17)29-6-2/h5,7-12,15H,1,6,13-14,16H2,2-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAVFRPCQJCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.47 g/mol. The compound features an oxazepine ring which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the oxazepine moiety were evaluated for their activity against different cancer cell lines.
- Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membrane integrity.
- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Evaluation : A study involving a series of oxazepine derivatives demonstrated that modifications at the nitrogen and carbon positions significantly influenced their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent compound exhibited an IC50 value of approximately 700 nM .
- Antimicrobial Screening : Another investigation assessed the antibacterial activity of oxazepine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Data Tables
| Biological Activity | Assessed Compound | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | N-(5-allyl...) | 700 nM | |
| Antimicrobial | N-(5-allyl...) | 32 - 128 µg/mL | |
| Anti-inflammatory | Various Derivatives | Varies |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxazepine ring may act as a competitive inhibitor for enzymes involved in cancer cell proliferation and inflammation pathways.
- Membrane Disruption : Antimicrobial properties are likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide functional group is known for its antibacterial effects, particularly through inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Study:
A study demonstrated that derivatives of sulfonamides showed effective inhibition against various bacterial strains. For instance, compounds structurally related to N-(5-allyl...) displayed minimum inhibitory concentrations (MIC) in the range of 1–10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines.
Key Findings:
- A notable study reported an IC50 value of 10 nM against CCRF-CEM leukemia cell line for structurally similar compounds.
- Molecular docking studies indicated potential interactions with proteins involved in cancer progression and inflammation pathways .
Neuropharmacological Applications
The oxazepin ring is associated with neuroactive effects, which may contribute to the compound's potential as an anticonvulsant agent.
Research Insights:
Studies on related compounds have shown promising anticonvulsant activity in various animal models (e.g., PTZ and MES tests). For example, a derivative exhibited a median effective dose (ED50) of 15.2 mg/kg in the rat PTZ test . Mechanistic studies suggest modulation of GABA receptors and sodium channel blocking as potential mechanisms of action.
Summary of Applications
The applications of N-(5-allyl-3,3-dimethyl...) can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |
| Anticancer | Cytotoxic effects on leukemia cell lines; potential for further development. |
| Neuropharmacology | Promising anticonvulsant activity; modulation of GABA receptors suggested. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Modifications
The benzo[b][1,4]oxazepine scaffold is shared with compounds like salternamide E (a marine actinomycete-derived metabolite) and synthetic kinase inhibitors. Key variations include:
Side Chain Variations
The 2-(4-ethoxyphenyl)acetamide side chain distinguishes it from compounds with alkyl or heteroaryl substituents. For example:
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Ethoxy’s longer alkyl chain may increase lipophilicity (cLogP +0.5) and metabolic stability .
- Acetamide vs. Sulfonamide : Acetamide’s reduced polarity could enhance blood-brain barrier penetration compared to sulfonamide-containing analogs .
Bioactivity and Functional Comparison
Predicted Bioactivity
While direct data are unavailable, marine benzooxazepines (e.g., salternamide E) exhibit cytotoxic and antimicrobial properties .
Computational Assessment
Tools like Hit Dexter 2.0 could evaluate its likelihood of being a "promiscuous binder" due to:
- Structural alerts : The allyl group may confer reactivity risk.
Methodological Considerations in Compound Comparison
Graph Theory vs. Bit-Vector Methods
- Graph-based comparison (e.g., using SMILES or InChI keys) captures exact structural relationships (e.g., shared oxazepine cores) but faces NP-hard computational challenges for large datasets .
- Bit-vector/fingerprint methods prioritize functional group similarity (e.g., acetamide vs. sulfonamide) and are computationally efficient, albeit less precise .
Lumping Strategy Relevance
The lumping strategy groups compounds with shared features (e.g., benzooxazepine core) to predict similar reactivity or bioactivity. For example:
| Surrogate Group | Included Compounds | Shared Features |
|---|---|---|
| Benzooxazepine-acetamides | Target compound, hypothetical analog | Oxazepine core, acetamide side chain |
| Benzooxazepine-sulfonamides | Clinical candidate X | Oxazepine core, sulfonamide side chain |
Preparation Methods
Formation of the Oxazepine Ring
The oxazepine core is typically synthesized via cyclization reactions. A widely adopted method involves the condensation of o-aminophenol derivatives with cyclic anhydrides or ketones. For example:
Starting Material Preparation :
Allylation at Position 5 :
- The intermediate (2) undergoes nucleophilic substitution with allyl bromide in dimethylformamide (DMF) at 60°C for 6 hours, introducing the allyl group at position 5.
- Catalytic amounts of potassium carbonate ensure deprotonation and enhance reaction efficiency.
Table 1 : Physical Properties of Key Intermediates
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| o-Aminophenol Derivative (1) | C7H7NO2 | 98–102 | 92 |
| Oxazepine Core (2) | C12H13NO3 | 145–148 | 85 |
| 5-Allyl Derivative (3) | C15H17NO3 | 112–115 | 78 |
Introduction of the Acetamide Side Chain
Synthesis of 2-(4-Ethoxyphenyl)Acetic Acid
The side chain precursor is prepared via Friedel-Crafts alkylation :
Amide Coupling
The final step involves coupling the oxazepine intermediate (3) with 2-(4-ethoxyphenyl)acetic acid (4):
- Activation of Carboxylic Acid :
- 2-(4-Ethoxyphenyl)acetic acid (4) is treated with thionyl chloride (SOCl2) at 40°C for 2 hours to form the acyl chloride.
- Amidation Reaction :
Table 2 : Optimization of Amidation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 72 |
| DMAP | THF | 40 | 8 | 68 |
| HOBt/EDCl | DMF | 0–5 | 6 | 81 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation to accelerate ring-forming reactions. For instance:
Solid-Phase Synthesis
Industrial approaches utilize resin-bound intermediates to streamline purification:
- The oxazepine core is synthesized on Wang resin, followed by on-resin amidation with 2-(4-ethoxyphenyl)acetic acid. Cleavage with trifluoroacetic acid (TFA) affords the final product in 65% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC Analysis :
- Retention time: 8.2 minutes (C18 column, acetonitrile/water 70:30).
- Purity: ≥98% (UV detection at 254 nm).
Industrial-Scale Considerations
Large-scale production faces challenges in:
- Solvent Recovery : DMF and dichloromethane require distillation for reuse.
- Waste Management : Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
